molecular formula C12H10N2O4S B14599577 2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-37-1

2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14599577
CAS No.: 60264-37-1
M. Wt: 278.29 g/mol
InChI Key: SAEUPAPRCKADST-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a nitrophenyl group attached to a methanesulfinyl moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-nitrobenzyl chloride with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfoxide linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfoxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
  • 2-[(2-Methylphenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Uniqueness

2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific interactions and transformations that are not possible with other substituents like chloro or methyl groups.

Properties

CAS No.

60264-37-1

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

2-[(2-nitrophenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10N2O4S/c15-13-8-4-3-7-12(13)19(18)9-10-5-1-2-6-11(10)14(16)17/h1-8H,9H2

InChI Key

SAEUPAPRCKADST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)C2=CC=CC=[N+]2[O-])[N+](=O)[O-]

Origin of Product

United States

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